![molecular formula C19H14ClN3O B2658576 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide CAS No. 339010-22-9](/img/structure/B2658576.png)
4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide, also known as 4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the quinazoline family and is a potent inhibitor of several enzymes, including the cytochrome P450 enzyme family. 4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide has been studied for its potential to be used as a drug candidate or for its ability to act as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Antitumor Activity
Quinazoline derivatives have gained attention as potential therapeutic agents in cancer treatment. Specifically, compounds like erlotinib , gefitinib , afatinib , lapatinib , and vandetanib —all based on quinazoline scaffolds—have been approved for clinical use against various cancers, including bladder cancer . These derivatives target specific molecular pathways, making them promising candidates for bladder cancer therapy.
Urinary Bladder Cancer Therapy
Bladder cancer remains a significant health challenge worldwide. Targeted therapies that focus on specific molecular pathways offer hope for improved outcomes. Quinazoline-based compounds, including our subject compound, are being designed and synthesized as potential drugs with anticancer potency against bladder cancers .
Immunotherapy Enhancement
In non-muscle-invasive bladder cancer (NMIBC), immunotherapy plays a crucial role. Quinazoline derivatives can enhance the immune response in patients with NMIBC, contributing to better treatment outcomes .
Antimalarial Properties
Quinazoline derivatives, including 4(3H)-quinazolinone, exhibit antimalarial activity. Their unique chemical structure allows them to interfere with the malaria parasite’s life cycle, making them potential candidates for antimalarial drug development .
Anticonvulsant Effects
The 4(3H)-quinazolinone heterocycle has demonstrated anticonvulsant properties. Researchers have explored its potential in managing epilepsy and related disorders .
Fungicidal and Antimicrobial Applications
Quinazoline derivatives have broad-spectrum antimicrobial activity. They show promise as antifungal agents and could contribute to combating fungal infections .
Propiedades
IUPAC Name |
4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-9-7-13(8-10-15)18(24)23-19-21-11-14-6-5-12-3-1-2-4-16(12)17(14)22-19/h1-4,7-11H,5-6H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUOMFWYFCWNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.